Structural Confirmation and Physicochemical Identity as a Gatekeeper for Procurement
The compound's precise chemical identity is established by its molecular formula (C20H22O), molecular weight (278.4 g/mol), and its specific IUPAC name, which uniquely defines the substitution pattern on the cyclohexene ring . This differentiates it from other C20H22O isomers such as 2-cyclohexyl-2,2-diphenylacetaldehyde or 2,6-dibenzylcyclohexanone, which lack the cyclohex-3-ene core and the specific allylic alcohol functionality [1].
| Evidence Dimension | Molecular Structure and Physicochemical Identity |
|---|---|
| Target Compound Data | C20H22O; MW 278.4 g/mol; (6-methyl-3,4-diphenylcyclohex-3-en-1-yl)methanol |
| Comparator Or Baseline | C20H22O isomers such as 2-cyclohexyl-2,2-diphenylacetaldehyde (CAS 871878-35-2) and 2,6-dibenzylcyclohexanone |
| Quantified Difference | Structural isomerism leads to distinct connectivity; the target compound contains a cyclohex-3-ene ring with a specific substitution pattern, whereas the comparators feature a cyclohexanone or aldehyde backbone. |
| Conditions | Structural comparison based on molecular formula and IUPAC name conventions. Data sourced from vendor technical datasheets and chemical databases. |
Why This Matters
Procurement of the incorrect C20H22O isomer will result in fundamentally different chemical reactivity and biological activity, invalidating any intended application.
- [1] Molbase. 2-cyclohexyl-2,2-diphenylacetaldehyde. Product listing for CAS 871878-35-2. View Source
